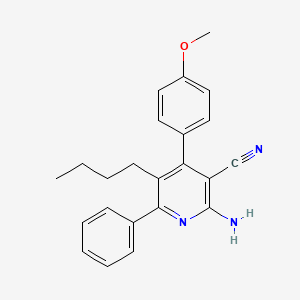
5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C11H15NO3 It features a furan ring substituted with a methyl group at the 5-position and a pyrrolidin-1-ylmethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidin-1-ylmethyl Group: This step involves the alkylation of the furan ring with a pyrrolidine derivative. Common reagents for this step include alkyl halides and bases such as sodium hydride or potassium carbonate.
Methylation: The methyl group is introduced at the 5-position of the furan ring using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitro-substituted furan derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The furan ring may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and exhibit diverse biological activities.
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2,5-dicarboxylic acid have similar furan ring structures and are used in various applications.
Uniqueness
5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid is unique due to the combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
5-methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-8-6-9(11(13)14)10(15-8)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3,(H,13,14) |
Clave InChI |
RCGSIYSOJGSQNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)CN2CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


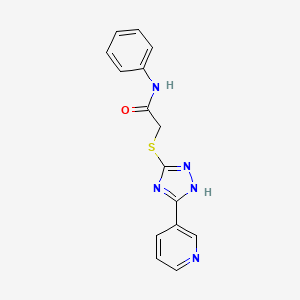
![(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B11772129.png)
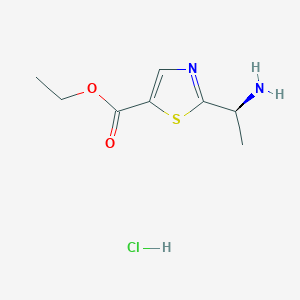
![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B11772147.png)

![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol](/img/structure/B11772163.png)

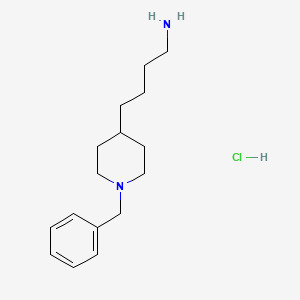

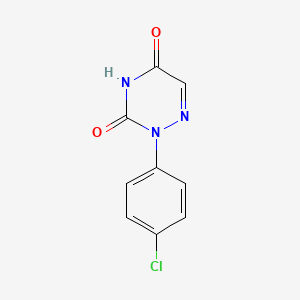

![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)
